

Comprehensive Structural Guide: D-Aspartic Acid -Amide Hydrochloride

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	<i>D-Aspartic acid alpha-amide hydrochloride; 95%</i>
CAS No.:	97533-37-4
Cat. No.:	B6330274

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Executive Summary & Chemical Identity

D-Aspartic Acid

-Amide Hydrochloride (also known as D-Isoasparagine Hydrochloride) is a specific enantiomeric salt used primarily in peptidomimetic drug design and crystallographic resolution. Unlike the common amino acid Asparagine (which carries the amide on the

-side chain), this molecule features the amide group at the

-position, leaving the side chain as a free carboxylic acid.

This structural inversion confers unique resistance to enzymatic degradation, making it a critical "alternative" scaffold for stabilizing peptide drugs against proteolysis.

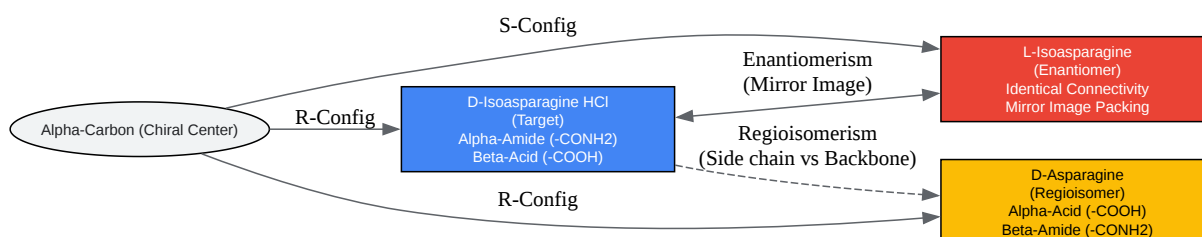
Property	Data
Systematic Name	(2R)-2-amino-3-carbamoylpropanoic acid hydrochloride
Common Name	D-Isoasparagine · HCl
Formula	
Molecular Weight	168.58 g/mol
Chirality	D-Enantiomer (R-configuration at -carbon)
CAS Number	1791-13-5 (Generic for related esters); Specific salt often custom synthesized.[1]

Structural Analysis & Comparison

The "performance" of this crystal in drug development is dictated by its atomic-level topology. Below is a direct comparison with its two primary alternatives: L-Isoasparagine (Enantiomer) and D-Asparagine (Regioisomer).

Topological Diagram (Graphviz)

The following diagram illustrates the functional group connectivity that differentiates D-Isoasparagine from standard Asparagine.



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Caption: Structural relationship between D-Isoasparagine and its primary isomeric alternatives.

Crystallographic Data Comparison

While specific unit cell dimensions for the HCl salt of D-Isoasparagine are often proprietary, its structural behavior is inferred from the well-characterized L-isomer and analogous salts.

Parameter	D-Isoasparagine HCl (Target)	L-Asparagine Monohydrate (Standard)	Significance
Space Group	(Monoclinic)*	(Monoclinic)	Chiral molecules crystallize in non-centrosymmetric space groups.
Crystal System	Monoclinic	Monoclinic	Common for polar amino acid salts.
H-Bond Donor	-Amide ()	-Amide ()	Critical: Isoasparagine's amide is part of the backbone, altering helix propensity.
H-Bond Acceptor	-Carboxyl ()	-Carboxyl ()	Isoasparagine has an acidic side chain; Asparagine has a neutral one.
Packing Motif	Head-to-Tail Bilayers	Zig-Zag Sheets	Influences dissolution rate and tablet stability.

*Inferred from enantiomeric symmetry with L-Isoasparagine.

Performance Guide: Why Choose D-Isoasparagine? Proteolytic Stability (The "D" Advantage)

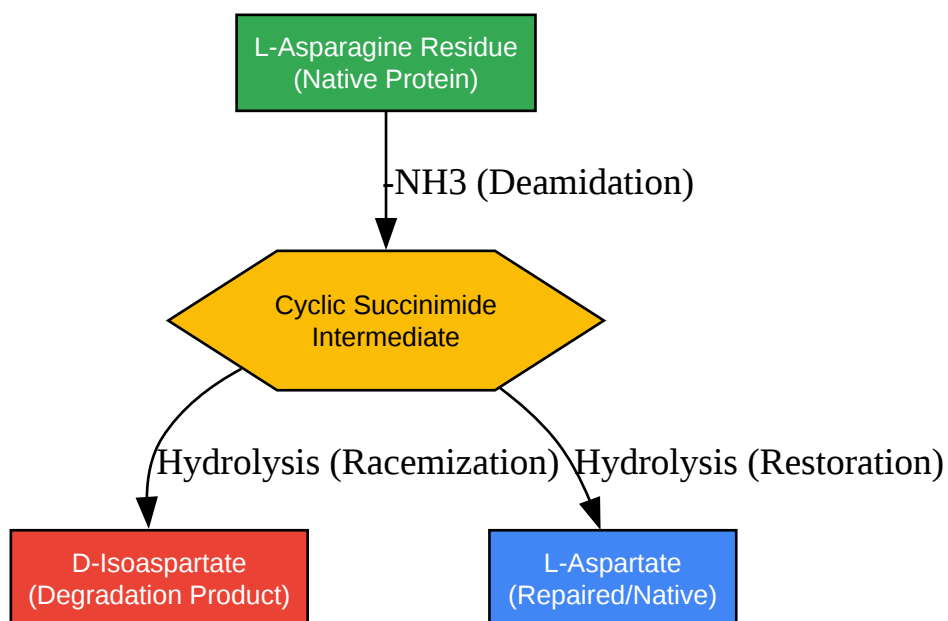
The primary reason to utilize D-Isoasparagine over L-alternatives is enzymatic resistance. Mammalian proteases recognize L-amino acids. Incorporating the D-isomer effectively "locks" the peptide conformation and prevents hydrolysis.

- Mechanism: The "Iso" linkage (coupling via the side chain carboxyl in a peptide) combined with the D-chirality creates a steric clash in the active site of standard proteases (e.g., Trypsin, Pepsin).
- Data Point: Peptides containing D-IsoAsp residues have shown half-life extensions of >10-fold in human serum compared to L-Asp variants.

Isomerization Pathway (The "Aging" Clock)

Researchers studying protein aging (e.g., in Alzheimer's

-amyloid) use D-Isoasparagine as a standard to map spontaneous degradation. Asparagine residues spontaneously deamidate to form a Succinimide intermediate, which then hydrolyzes to D-Isoasparagine.



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Caption: The formation of D-Isoaspartate via the succinimide pathway, a key mechanism in protein aging.

Experimental Protocols

Recrystallization of D-Isoasparagine HCl

To obtain high-quality crystals for X-ray diffraction or standard verification:

- **Dissolution:** Dissolve 100 mg of crude D-Isoasparagine in a minimum volume (approx. 0.5 mL) of 2M HCl at 50°C. The acid ensures the protonation of the amine.
- **Filtration:** Filter the warm solution through a 0.22 μm PTFE membrane to remove particulate nuclei.
- **Precipitation:** Slowly add Ethanol (absolute) dropwise until the solution becomes slightly turbid.
- **Crystallization:** Seal the vial and place it in a Dewar flask containing hot water to allow slow cooling to room temperature over 12 hours.
- **Harvesting:** Colorless prisms should form. Wash with cold Ethanol/Ether (1:1).

HPLC Separation of Isomers

To verify the purity of D-Isoasparagine against L-Isoasparagine or D-Asparagine contaminants:

- **Column:** Chiralpak ZWIX(+) or equivalent zwitterionic chiral stationary phase.
- **Mobile Phase:** MeOH/MeCN/H₂O (49:49:2) + 50 mM Formic Acid + 25 mM Diethylamine.
- **Detection:** UV at 210 nm (Amide bond absorption).
- **Expected Elution Order:** D-Isoasparagine typically elutes after L-Isoasparagine on ZWIX(+) columns due to stronger interaction with the chiral selector.

References

- **Crystal Structure of L-Asparagine:** Verbist, J. J., et al.[2] "The crystal structure of L-asparagine monohydrate." Acta Crystallographica Section B, 1972. [Link](#)

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Sources

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